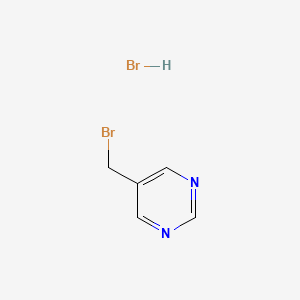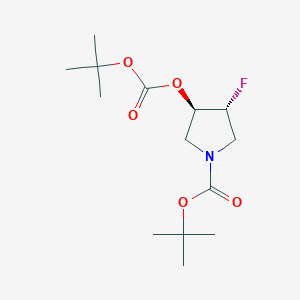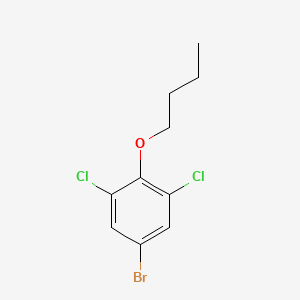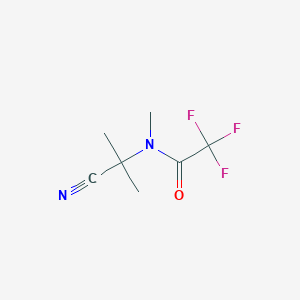
N-(1-氰基-1-甲基乙基)-2,2,2-三氟-N-甲基乙酰胺
描述
“N-(1-cyano-1-methylethyl)acetamide” is a chemical compound with the linear formula C6H10N2O . Its CAS number is 40652-06-0 and its molecular weight is 126.16 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
Azo-initiators, which are readily decomposed and release an immense amount of heat and gases under elevated ambient temperature, have been used in the free radical polymerization of industrial polymers . “2-(1-Cyano-1-methylethyl)azocarboxamide” (CABN) was used as an example for identifying the hazardous scenarios in the application of azo-initiators .
科学研究应用
Organic Synthesis
- Methods : It might be involved in reactions with bidentate reagents to form diverse heterocyclic structures due to its cyano and carbonyl functional groups .
Pharmaceutical Research
- Methods : It could undergo various condensation and substitution reactions due to the active hydrogen on the cyanoacetamide moiety .
Chemical Safety and Hazard Assessment
- Methods : Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) could be employed to assess the thermal stability and risk of thermal runaway reactions .
Polymerization Initiator
- Methods : It may be involved in radical polymerization reactions due to the presence of cyano groups, which can decompose to form free radicals under certain conditions .
Thermal Hazard Evaluation
- Methods : Using Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) to evaluate the risk of thermal decomposition .
Radical Polymerization
- Methods : It may be involved in initiating radical polymerization, particularly for acryl resins and water-absorbent resins .
Azo Compound Research
- Methods : Study of the thermal decomposition behaviors under dynamic and adiabatic conditions using DSC and ARC .
Chemical Trait Analysis for Industry
- Methods : Analysis of the compound’s reactivity and stability to assess its suitability for industrial use .
Emergency Response Procedure Development
- Methods : Utilization of the oxygen-balance method to evaluate the explosion hazard and establish safety recommendations .
Explosion Hazard Evaluation
安全和危害
Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for “2-(1-cyano-1-methylethyl)azocarboxamide” (CABN) were conducted . Process safety parameters under adiabatic conditions including time to maximum rate as well as induction period were retrieved .
属性
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLRBWDDLZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



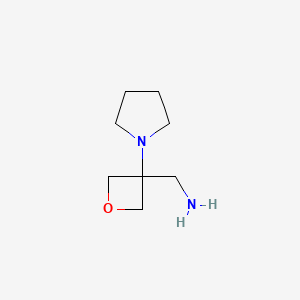

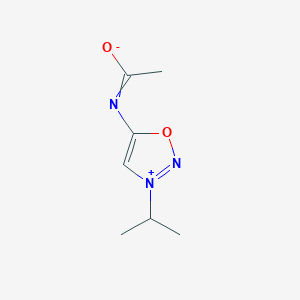


![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)

